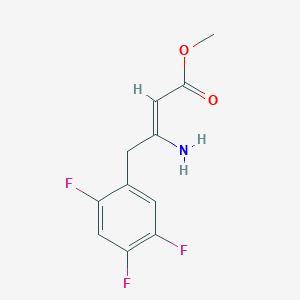
(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
描述
(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is an organic compound characterized by the presence of an amino group, a trifluorophenyl group, and a but-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzaldehyde and methyl acrylate.
Condensation Reaction: The aldehyde group of 2,4,5-trifluorobenzaldehyde undergoes a condensation reaction with methyl acrylate in the presence of a base to form the corresponding enone.
Amination: The enone is then subjected to amination using an appropriate amine source under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted products with various functional groups.
科学研究应用
Chemistry
In chemistry, (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
(Z)-Methyl 3-amino-4-phenylbut-2-enoate: Lacks the trifluorophenyl group, which may result in different chemical and biological properties.
(Z)-Methyl 3-amino-4-(2,4-difluorophenyl)but-2-enoate: Contains fewer fluorine atoms, potentially affecting its reactivity and interactions.
Uniqueness
The presence of the trifluorophenyl group in (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate imparts unique electronic and steric properties, making it distinct from other similar compounds
属性
IUPAC Name |
methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3-5H,2,15H2,1H3/b7-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJLQAJESSUVAA-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/CC1=CC(=C(C=C1F)F)F)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


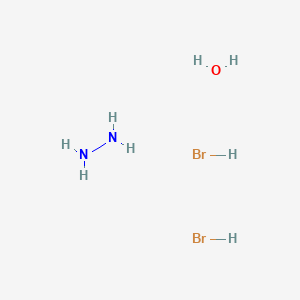
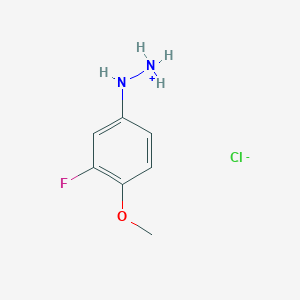
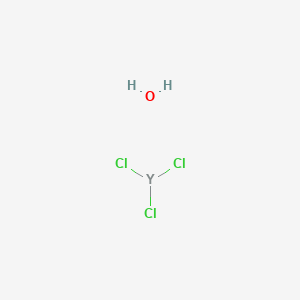

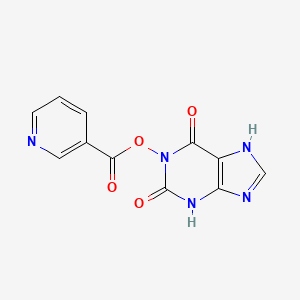
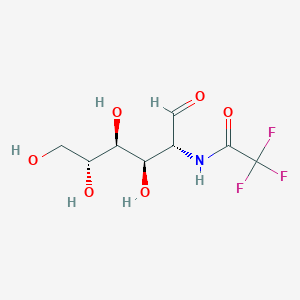
![4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid](/img/structure/B7949436.png)
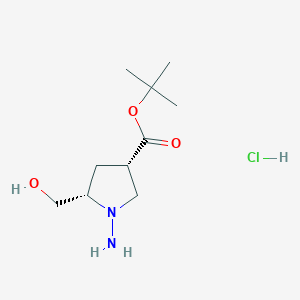
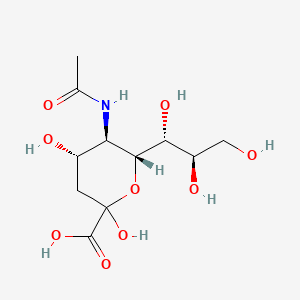
![1-{3-[2-(7-CHLOROQUINOLIN-2-YL)ETHENYL]PHENYL}-3-[2-(2-HYDROXYPROPAN-2-YL)PHENYL]PROPAN-1-OL](/img/structure/B7949457.png)
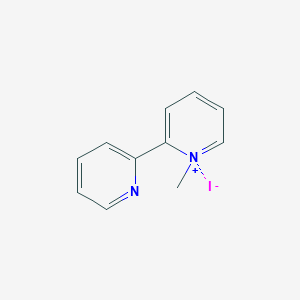
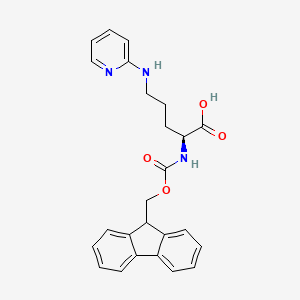
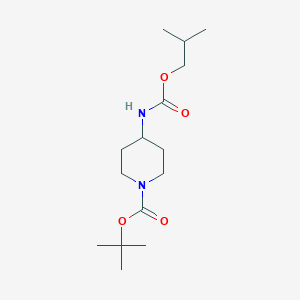
![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B7949502.png)
